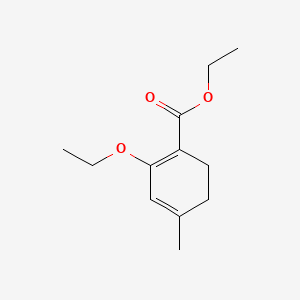
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate is an organic compound with a complex structure that includes a cyclohexadiene ring substituted with ethoxy and methyl groups, as well as an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate typically involves the reaction of Hagemann’s ester with diethyl sulfate and sodium hydride in dimethyl sulfoxide. The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide, leading to the formation of hydroxylated products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, facilitated by the presence of the ester group.
Applications De Recherche Scientifique
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The ester group can participate in nucleophilic substitution reactions, while the diene structure allows for cycloaddition reactions, such as the Diels-Alder reaction. These interactions are crucial for its reactivity and applications in various fields .
Comparaison Avec Des Composés Similaires
Ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate can be compared with similar compounds such as:
Cyclohexa-1,3-diene: This compound shares the diene structure but lacks the ester and ethoxy groups, making it less reactive in certain types of reactions.
Ethyl 4-methyl-2-cyclohexanone-1-carboxylate: This compound has a similar ester group but differs in the position and type of substituents on the cyclohexane ring.
The unique combination of functional groups in this compound makes it distinct and valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
ethyl 2-ethoxy-4-methylcyclohexa-1,3-diene-1-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-4-14-11-8-9(3)6-7-10(11)12(13)15-5-2/h8H,4-7H2,1-3H3 |
Clé InChI |
LRROEZMENDUCPB-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(CCC(=C1)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


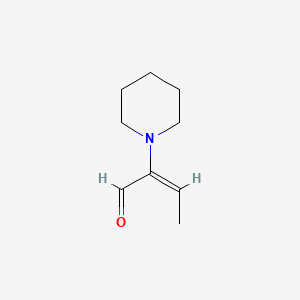
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)
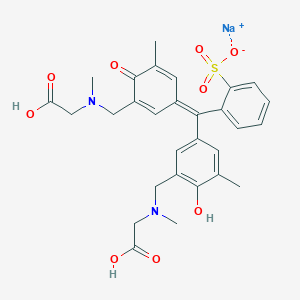
![[(E)-5-methyloct-5-en-1-yn-3-yl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13812267.png)
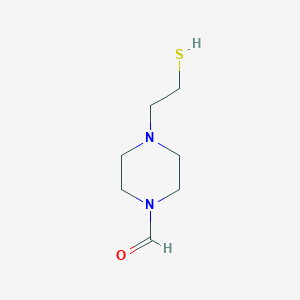
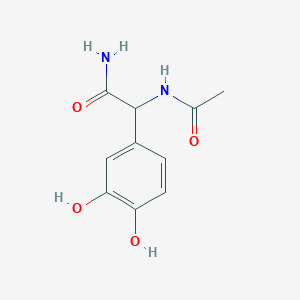
![Dodecanamide, N-[3-(4-morpholinyl)propyl]-](/img/structure/B13812281.png)
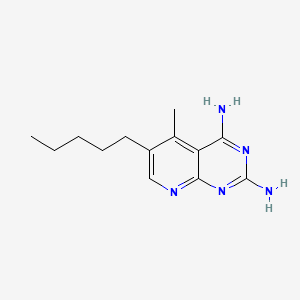
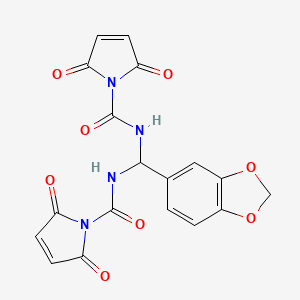
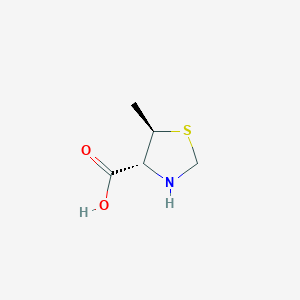
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
![7-Azatricyclo[4.3.0.03,9]nonane](/img/structure/B13812311.png)
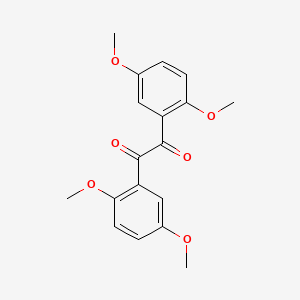
![(5E)-5-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B13812323.png)
